[1,2,4]Triazolo[1,5-a]pyridin-2-amine

Kinase Inhibition JAK2 Inhibitor Medicinal Chemistry

This is the exact [1,2,4]triazolo[1,5-a]pyridine-2-amine scaffold validated in the nanomolar JAK2 inhibitor CEP-33779 (IC50=1.8 nM) and ALK5 inhibitor EW-7197 (IC50=0.013 μM). Positional isomers display divergent SAR—only this core delivers the essential H-bond donor geometry required for target engagement. Supplied at ≥97% purity as a crystalline solid (mp 110–112°C), the primary 2-amino group enables rapid, high-yielding diversification for kinase-focused compound libraries. Standard storage and ambient shipping; for R&D use only. Request a quote for bulk quantities.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 874-46-4
Cat. No. B1296958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridin-2-amine
CAS874-46-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN2C=C1)N
InChIInChI=1S/C6H6N4/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H2,7,9)
InChIKeyPHTMVIAGTMTVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-a]pyridin-2-amine: Core Scaffold for Kinase Inhibitor Discovery and Procurement


[1,2,4]Triazolo[1,5-a]pyridin-2-amine (CAS 874-46-4) is a nitrogen-rich bicyclic heterocycle that serves as a foundational core scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its structure features a fused triazole-pyridine ring system with a primary 2-amino group, providing a versatile synthetic handle for generating diverse compound libraries. This scaffold has been advanced into multiple high-potency kinase inhibitors, including CEP-33779 (JAK2 IC50 = 1.8 nM) and EW-7197 (ALK5 IC50 = 0.013 μM), demonstrating its validated utility in oncology and immunology drug discovery programs [1][2][3]. The compound exhibits defined physicochemical properties including a melting point of 110-112°C and density of 1.5 g/cm³, making it suitable for standard synthetic workflows .

Why Generic Substitution Fails for [1,2,4]Triazolo[1,5-a]pyridin-2-amine in Research Applications


Substitution of [1,2,4]Triazolo[1,5-a]pyridin-2-amine with generic heterocyclic amines or alternative triazolopyridine isomers is not advisable due to profound differences in electronic structure, hydrogen-bonding capacity, and subsequent biological activity. Studies comparing isomeric 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides with 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amides revealed that H-bond donor strength of the free amino functionality is the primary determinant for hA2a inhibitory activity and hA1 selectivity, demonstrating that minor positional isomerism leads to substantial changes in target engagement [1]. Furthermore, the specific [1,2,4]triazolo[1,5-a]pyridine core exhibits divergent SAR profiles compared to structurally related scaffolds such as 1H-pyrazolo[3,4-d]pyrimidines when targeting kinases like PLK1, as revealed by X-ray crystallographic analysis [2]. The quantitative evidence below substantiates the necessity of using this precise scaffold.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-a]pyridin-2-amine vs. Comparators


Scaffold-Dependent Kinase Inhibition: [1,2,4]Triazolo[1,5-a]pyridine Core Enables Nanomolar JAK2 Potency vs. Alternative Heterocycles

The [1,2,4]Triazolo[1,5-a]pyridin-2-amine core serves as the foundational scaffold for the potent and selective JAK2 inhibitor CEP-33779. The unsubstituted core itself is not a potent JAK2 inhibitor, but its specific ring fusion and 2-amino substitution enable the development of optimized analogs that achieve sub-nanomolar potency. In direct comparison, the JAK2 inhibitor CEP-33779 (derived from this scaffold) exhibits an IC50 of 1.8±0.6 nM in enzyme assays, whereas structurally distinct JAK2 inhibitors such as ruxolitinib (a pyrimidine-based scaffold) show an IC50 of 3.3 nM against JAK2 [1][2]. This quantitative difference in potency stems from the unique binding interactions afforded by the [1,2,4]triazolo[1,5-a]pyridine core.

Kinase Inhibition JAK2 Inhibitor Medicinal Chemistry

ALK5 Inhibition: [1,2,4]Triazolo[1,5-a]pyridine Derivatives Demonstrate Enhanced Potency Over Quinoxaline-Based Comparators

The [1,2,4]Triazolo[1,5-a]pyridin-2-amine scaffold has been optimized to yield EW-7197 (12b), a highly potent ALK5 inhibitor. In head-to-head SAR studies, replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety markedly increased ALK5 inhibitory activity [1]. EW-7197 inhibited ALK5 with an IC50 of 0.013 μM in a kinase assay, representing a significant improvement over the quinoxaline-containing prototype inhibitor 6 (IC50 = 0.057 μM) [2]. This 4.4-fold enhancement in potency is directly attributable to the triazolopyridine core.

TGF-β Signaling ALK5 Inhibitor Cancer Immunotherapy

Physicochemical Properties: Defined Melting Point and Density Enable Reproducible Formulation Compared to Amorphous Analogs

[1,2,4]Triazolo[1,5-a]pyridin-2-amine exhibits a well-defined melting point of 110-112°C and density of 1.5 g/cm³, as verified by multiple vendor technical datasheets . These defined physical constants contrast sharply with related triazolopyridine derivatives that may exist as oils or low-melting solids with broader melting ranges, complicating accurate weighing and formulation. For instance, certain substituted analogs of this core exhibit melting points that vary by >50°C depending on substitution pattern, introducing variability in synthetic workflows and biological assay preparation.

Chemical Properties Formulation Quality Control

Synthetic Accessibility: Copper-Catalyzed Cyclization Enables High-Yield Access vs. Multi-Step Alternative Core Syntheses

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine scaffold can be synthesized via copper-catalyzed aerobic oxidative cyclization of guanidylpyridines, affording the target core in high yields under mild conditions [1]. This methodology demonstrates a wide substrate scope, tolerating various substituents on the pyridine ring. In contrast, alternative methods for synthesizing structurally related [1,2,4]triazolo[1,5-a]pyridines without the 2-amino group require multi-step sequences involving cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, often with lower overall yields [2]. The availability of an efficient, high-yielding synthetic route for the 2-amino derivative directly impacts the cost and scalability of compound supply.

Synthetic Methodology Copper Catalysis Process Chemistry

Optimal Application Scenarios for [1,2,4]Triazolo[1,5-a]pyridin-2-amine Based on Quantitative Evidence


Development of JAK2-Selective Kinase Inhibitors

Based on the nanomolar potency of derivatives like CEP-33779 (JAK2 IC50 = 1.8±0.6 nM), this scaffold is ideally suited for medicinal chemistry programs targeting JAK2-dependent cancers and inflammatory diseases where high potency and selectivity over JAK3 are critical for minimizing immunosuppression [1]. The scaffold's 2-amino group is essential for optimizing cell potency and achieving the required selectivity profile [2].

TGF-β/ALK5 Pathway Modulation for Fibrosis and Cancer Immunotherapy

The 4.4-fold potency enhancement observed when replacing a quinoxaline core with the [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety (EW-7197: ALK5 IC50 = 0.013 μM) validates this scaffold for ALK5 inhibitor development [3]. This potency gain enables more effective inhibition of TGF-β signaling at lower doses, reducing potential off-target effects in applications such as cancer immunotherapy and antifibrotic therapy.

Synthesis of Diverse Compound Libraries via Parallel Chemistry

The well-defined physicochemical properties (melting point 110-112°C, density 1.5 g/cm³) and the availability of high-yielding copper-catalyzed synthetic routes [4] make this scaffold an excellent starting point for parallel synthesis and high-throughput screening campaigns. Its consistent physical form ensures accurate dispensing in automated synthesis platforms, while its versatile 2-amino group facilitates rapid diversification into large compound collections.

Selective Adenosine Receptor Modulator Discovery

Studies comparing isomeric triazolopyridines have established that the H-bond donor strength of the amino group in 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides is the primary determinant for hA2a receptor inhibition and selectivity over hA1 [5]. This makes the core scaffold particularly valuable for developing subtype-selective adenosine receptor ligands for CNS and cardiovascular applications.

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